

# Pholedrine Sulphate: A Key Metabolite of Methamphetamine

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## Compound of Interest

Compound Name: *Pholedrine sulphate*

Cat. No.: *B1366943*

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## Introduction

Methamphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in the human body, leading to the formation of various metabolites. Among these, pholedrine (4-hydroxymethamphetamine) emerges as a significant product of aromatic hydroxylation, primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.<sup>[1][2]</sup> The presence and concentration of pholedrine and its conjugates, such as **pholedrine sulphate**, in biological samples are of considerable interest in clinical and forensic toxicology, as well as in understanding the pharmacokinetics and pharmacodynamics of methamphetamine. This technical guide provides a comprehensive overview of **pholedrine sulphate** as a metabolite of methamphetamine, focusing on quantitative data, experimental protocols for its detection, and the underlying metabolic pathways.

## Data Presentation: Quantitative Analysis of Methamphetamine and its Metabolites

The following tables summarize quantitative data on the concentrations of methamphetamine and its metabolites, including pholedrine, in various biological matrices. These values are compiled from studies involving controlled administration and analysis of samples from methamphetamine users.

Table 1: Urinary Concentrations of Pholedrine Conjugates in Methamphetamine Users[3]

Metabolite	Concentration Range (µg/mL)
p-hydroxymethamphetamine-sulphate (Pholedrine Sulphate)	0.02 - 21.7
p-hydroxymethamphetamine-glucuronide	<0.02 - 2.43

Table 2: Plasma Concentrations of Methamphetamine and Amphetamine after Controlled Oral Administration[4][5]

Analyte	Dose	Cmax (µg/L)	Tmax (h)
Methamphetamine	10 mg (four times daily)	14.5 - 33.8	2 - 12
Methamphetamine	20 mg (four times daily)	26.2 - 44.3	2 - 12
Amphetamine	10 mg (four times daily)	-	-
Amphetamine	20 mg (four times daily)	-	-

Note: Data on plasma concentrations of pholedrine after controlled methamphetamine administration is limited in the reviewed literature.

Table 3: Concentrations of Pholedrine in a Fatal Intoxication Case[6][7]

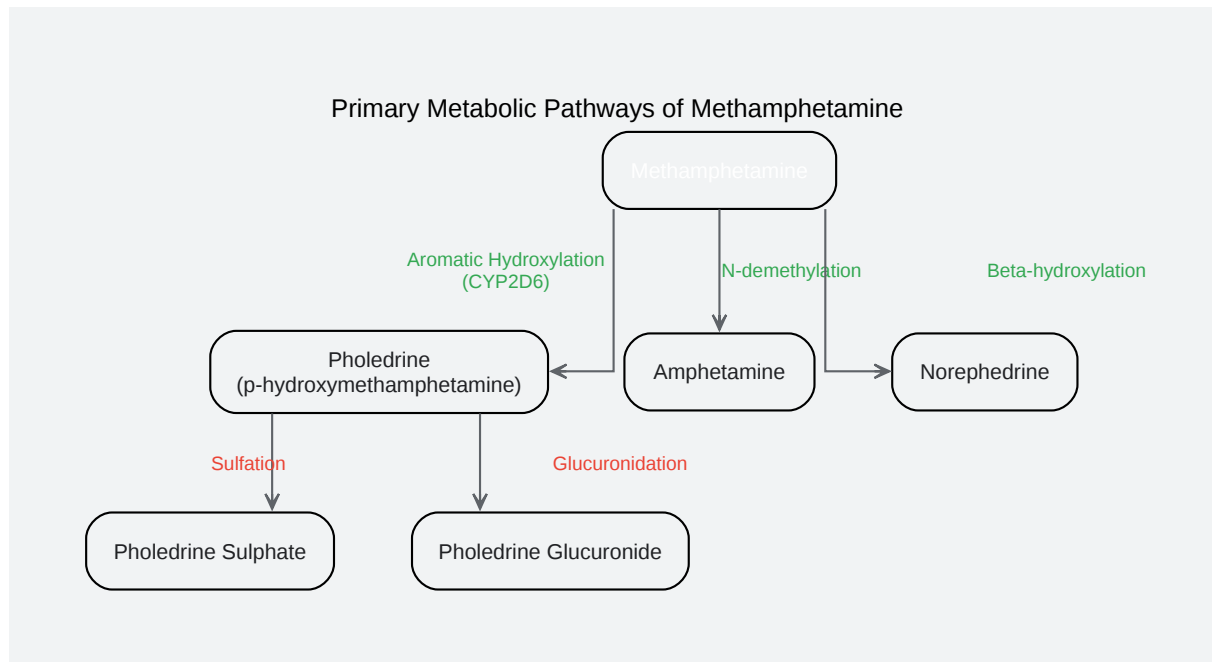
Biological Matrix	Pholedrine Concentration
Blood (antemortem)	16.1 µg/mL
Urine (antemortem)	1120 µg/mL
Heart Blood (postmortem)	23.0 µg/mL
Liver (postmortem)	27.3 µg/g

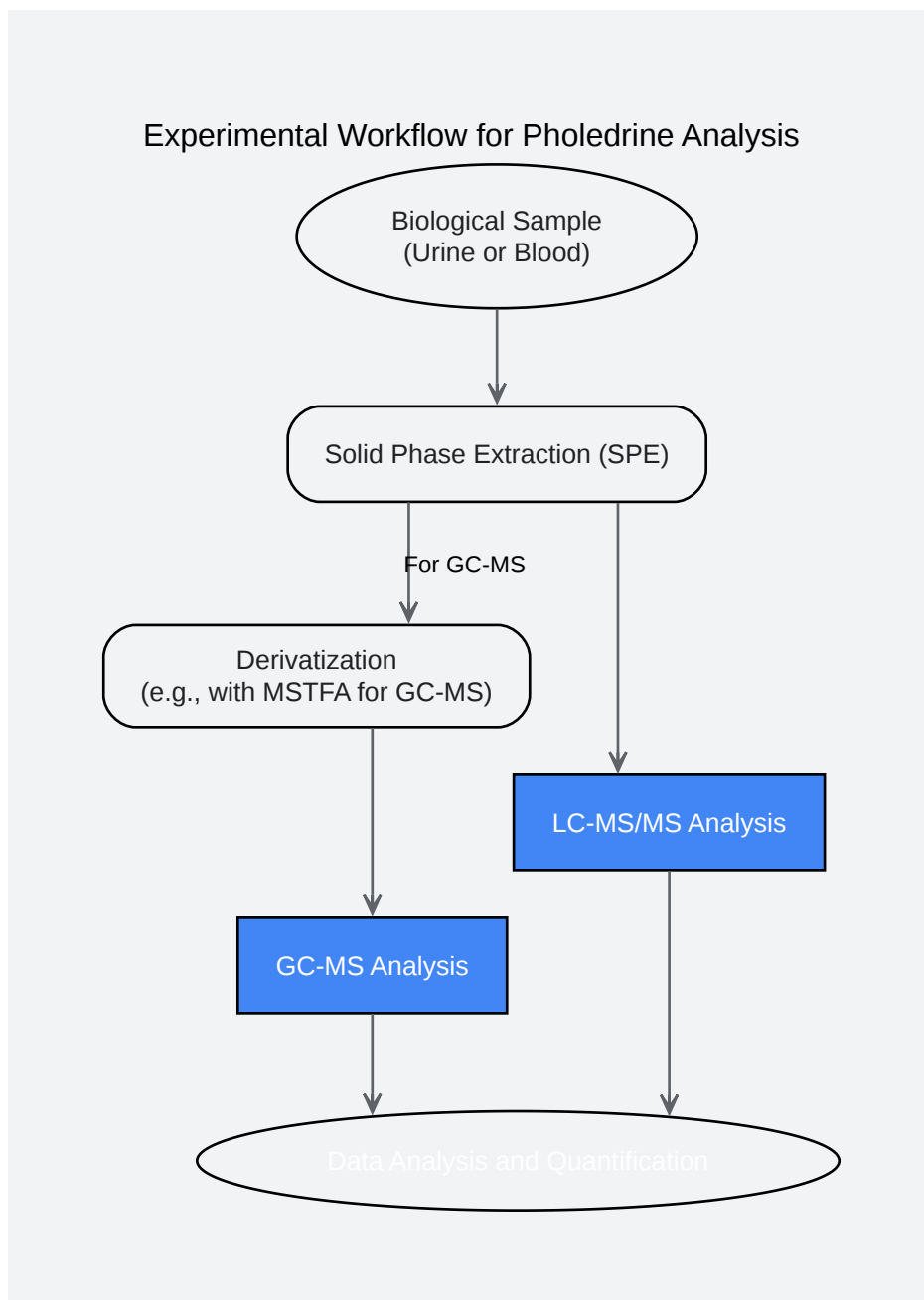
## Metabolic Pathways of Methamphetamine

Methamphetamine is primarily metabolized in the liver through three main pathways:

- Aromatic Hydroxylation: This pathway leads to the formation of p-hydroxymethamphetamine (pholedrine). This reaction is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).<sup>[1][2]</sup>
- N-demethylation: This process results in the formation of amphetamine, another psychoactive stimulant.
- Beta-hydroxylation: This pathway produces norephedrine.

The following diagram illustrates the primary metabolic pathways of methamphetamine.





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